![molecular formula C9H11N3O3S B13183341 1-[(5-Nitrothien-2-YL)carbonyl]piperazine](/img/structure/B13183341.png)
1-[(5-Nitrothien-2-YL)carbonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Nitrothiophene-2-carbonyl)piperazine is a chemical compound with the molecular formula C₉H₁₁N₃O₃S It is characterized by the presence of a piperazine ring attached to a nitrothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(5-Nitrothiophene-2-carbonyl)piperazine can be synthesized through a multi-step process. One common method involves the nitration of thiophene to produce 5-nitrothiophene. This intermediate is then subjected to a carbonylation reaction to introduce the carbonyl group at the 2-position. Finally, the carbonylated nitrothiophene is reacted with piperazine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of 1-(5-Nitrothiophene-2-carbonyl)piperazine typically involves large-scale nitration and carbonylation reactions, followed by purification steps to isolate the desired product. The use of efficient catalysts and optimized reaction conditions is crucial to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Nitrothiophene-2-carbonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 1-(5-aminothiophene-2-carbonyl)piperazine.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
1-(5-Nitrothiophene-2-carbonyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in biological studies to understand the interaction of nitrothiophene derivatives with biological targets.
Industrial Applications: The compound is used in the development of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Nitrothiophene-2-carbonyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species that can damage cellular components. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(5-Aminothiophene-2-carbonyl)piperazine: Similar structure but with an amino group instead of a nitro group.
1-(5-Methylthiophene-2-carbonyl)piperazine: Similar structure but with a methyl group instead of a nitro group.
1-(5-Chlorothiophene-2-carbonyl)piperazine: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness
1-(5-Nitrothiophene-2-carbonyl)piperazine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group can participate in redox reactions, making the compound useful in various applications, including as a potential drug candidate and in materials science.
Properties
Molecular Formula |
C9H11N3O3S |
|---|---|
Molecular Weight |
241.27 g/mol |
IUPAC Name |
(5-nitrothiophen-2-yl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C9H11N3O3S/c13-9(11-5-3-10-4-6-11)7-1-2-8(16-7)12(14)15/h1-2,10H,3-6H2 |
InChI Key |
UMXPZCMMEGXOTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



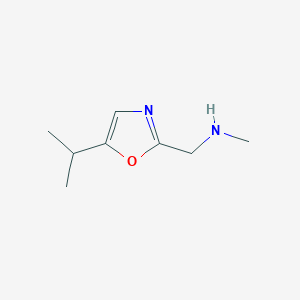
![N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide](/img/structure/B13183278.png)
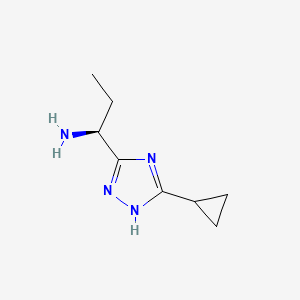

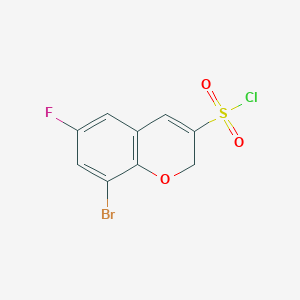
methanol](/img/structure/B13183296.png)
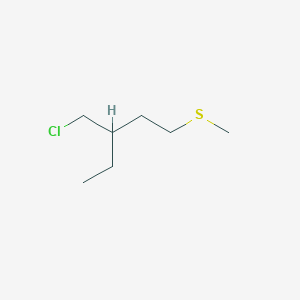
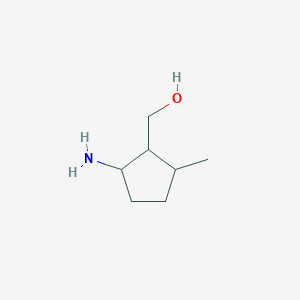
![2-[2-(Methylsulfanyl)propan-2-yl]pyrimidine-4-carboxylic acid](/img/structure/B13183307.png)
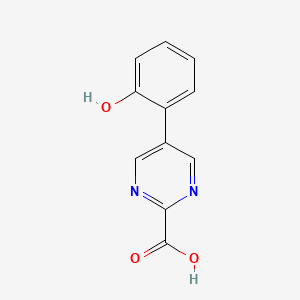
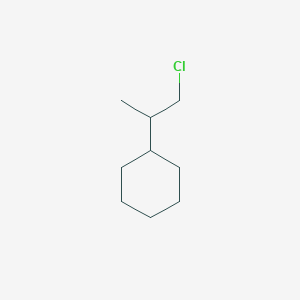
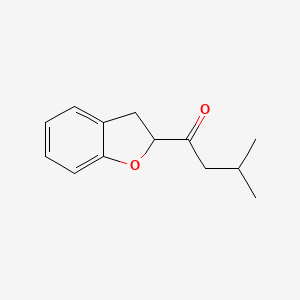
![Methyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13183344.png)
